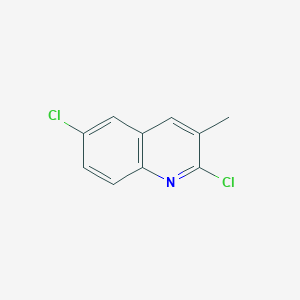

![molecular formula C8H6N2O B152410 1H-吡咯并[2,3-c]吡啶-5-甲醛 CAS No. 130473-26-6](/img/structure/B152410.png)

1H-吡咯并[2,3-c]吡啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

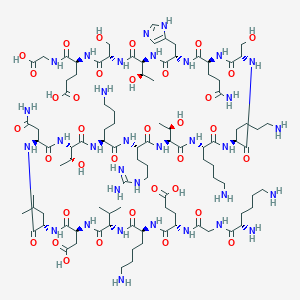

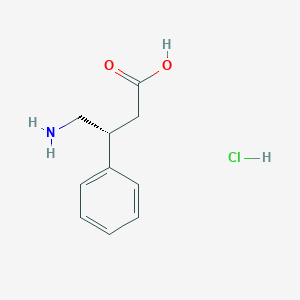

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde indicates that it is a pyrrole fused with a pyridine ring and possesses an aldehyde functional group at the fifth position.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those similar to 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, has been the subject of various research efforts. For instance, the synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through oxidative annulation and direct Csp3-H to C=O oxidation, starting from aryl methyl ketones, arylamines, and acetoacetate esters . Another approach involves the synthesis of pyrrole-3-carbaldehydes from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines using a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation . Additionally, carbohydrates have been converted into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes through a reaction with primary amines and oxalic acid .

Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is not directly discussed in the provided papers. However, the synthesis of related compounds provides insight into the complexity and versatility of pyrrole derivatives. For example, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes demonstrates the potential for creating complex fused ring systems .

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions. Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have anion binding properties, which can be tuned through electronic switching . The reactivity of 1H-pyrrole moieties with aldehydes has been explored, leading to the formation of chiral structures and tricyclic products . These studies highlight the reactivity of the pyrrole ring and its potential in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde are not explicitly detailed in the provided papers. However, the synthesis of similar compounds, such as 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde , and the development of methods to create pyrrolo[3,4-b]pyridin-5-ones , suggest that pyrrole derivatives can exhibit a range of properties depending on their specific substituents and structural modifications. The solubility and reactivity of these compounds are of particular interest in the context of drug development and the synthesis of functional materials .

科学研究应用

合成中的混合催化剂

“1H-吡咯并[2,3-c]吡啶-5-甲醛”及其衍生物在复杂杂环化合物的合成中起着关键作用,例如吡喃并[2,3-d]嘧啶,由于其药理学性质而备受关注。混合催化剂,包括有机催化剂、金属催化剂和纳米催化剂,已被用于合成这些骨架,突显了吡咯吡啶衍生物在药物化学中的适应性和合成实用性 (Parmar, Vala, & Patel, 2023)。

药物发现中的多功能性

吡咯烷环,与吡咯吡啶结构密切相关,展示了在药物发现中的广泛适用性,归因于其能够有效地探索药效团空间,由于sp3杂化,有助于分子的立体化学,并增加了三维覆盖。这种多功能性支持了开发具有显著靶向选择性的生物活性分子,涵盖了一系列治疗领域 (Li Petri et al., 2021)。

吡啶的催化合成

使用HZSM-5作为催化剂,从乙醛、甲醛和氨气中催化蒸汽相合成吡啶展示了吡啶衍生物的合成相关性。这个过程强调了吡咯吡啶衍生物在催化和材料科学中的适应性和重要性,进一步强调了它们在新材料和化学品开发中的作用 (Reddy, Srinivasakannan, & Raghavan, 2012)。

生物活性嘧啶衍生物

嘧啶衍生物与吡咯吡啶化合物具有结构相似性,由于其能够形成配位键和氢键,因此被广泛用作光学传感器。这凸显了吡咯吡啶衍生物在开发具有重要生物学和药理学应用的光学传感器中的重要性,突出了它们在传感技术和生物研究中的潜力 (Jindal & Kaur, 2021)。

药物化学和杂环化合物

在药物化学中,包括吡咯吡啶衍生物的杂环化合物由于其多样的生物活性而发挥着关键作用。这些化合物构成了许多针对中枢神经系统(CNS)疾病和其他疾病的药物的骨架,展示了吡咯吡啶骨架在药物设计和发现中的关键作用 (Saganuwan, 2017)。

安全和危害

The safety information available indicates that 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTJIHCOCNIHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=C(C=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562536 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |

CAS RN |

130473-26-6 |

Source

|

| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

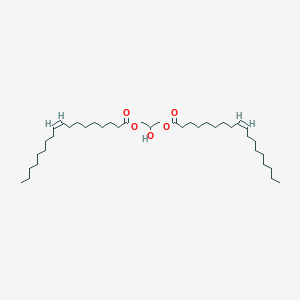

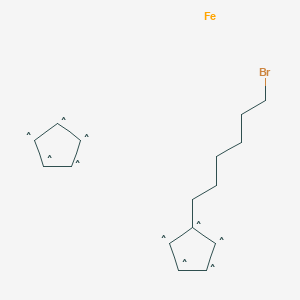

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)

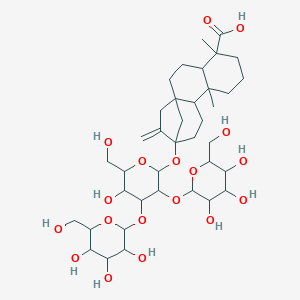

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)